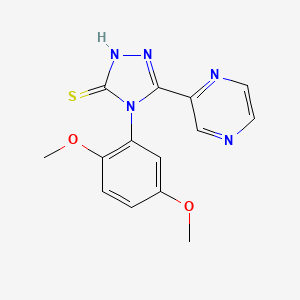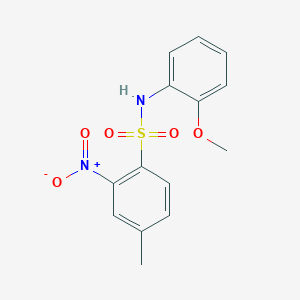
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. The unique chemical structure of MNBS makes it a promising candidate for the development of novel therapeutics for various diseases.
Wirkmechanismus
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. MNBS has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Additionally, MNBS has been shown to inhibit the activation of nuclear factor-kappa B, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. In cancer cells, MNBS has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In animal models of inflammation, MNBS has been shown to reduce inflammation and tissue damage. MNBS has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MNBS has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. MNBS is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, MNBS has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Additionally, MNBS has not yet been tested in clinical trials, so its efficacy and safety in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on MNBS. One area of research is to further elucidate the mechanism of action of MNBS. This will help to identify potential targets for therapeutic intervention and improve our understanding of the biochemical and physiological effects of MNBS. Another area of research is to evaluate the toxicity and pharmacokinetics of MNBS in animal models. This will help to determine the safety and efficacy of MNBS in humans. Finally, clinical trials are needed to evaluate the potential therapeutic applications of MNBS in humans. These trials will provide valuable information on the efficacy and safety of MNBS and help to determine its potential as a novel therapeutic agent.
Synthesemethoden
MNBS can be synthesized by reacting 2-methoxyaniline with 4-methyl-2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MNBS as a yellow solid with a high purity of over 95%. This synthesis method has been optimized and validated by various research groups, making it a reliable and reproducible method for the production of MNBS.
Wissenschaftliche Forschungsanwendungen
MNBS has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. MNBS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. MNBS has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-7-8-14(12(9-10)16(17)18)22(19,20)15-11-5-3-4-6-13(11)21-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERASXSSRNLQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
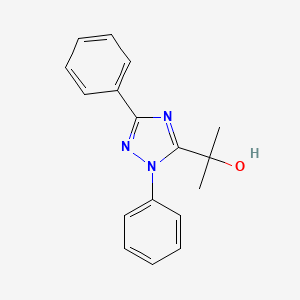
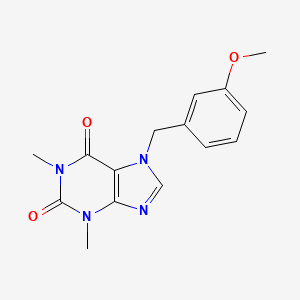
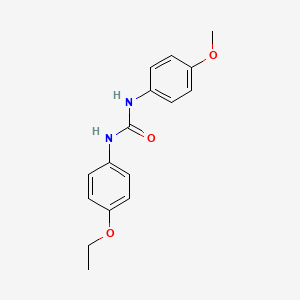
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
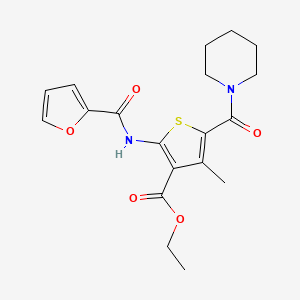

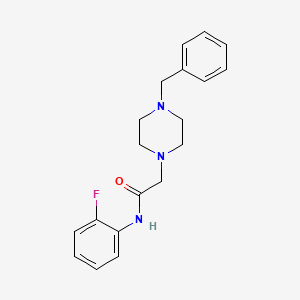
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


